molecular formula C18H15N5O2 B2464903 6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline CAS No. 2108819-81-2

6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline

Cat. No. B2464903
CAS RN: 2108819-81-2
M. Wt: 333.351
InChI Key: LGLKTKNLPIWHLP-UHFFFAOYSA-N
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Description

The compound “6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring is substituted with two methyl groups at the 3 and 5 positions . This compound is part of a class of molecules known as pyrazole-based ligands, which have been studied for their catalytic properties .


Synthesis Analysis

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed . The reaction with ethyl isothiocyanate in anhydrous benzene resulted in the replacement of the hydrogen atom of the NH2 group .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the types of atoms in the molecule and their connectivity. For example, the 1H-NMR spectrum can provide information about the types of hydrogen atoms in the molecule and their environment .


Chemical Reactions Analysis

The reactions of this compound with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles . Hydrazine hydrate acts in a similar way, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .

Scientific Research Applications

Catecholase and Tyrosinase Studies

Compounds related to 6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline, specifically pyrazoloquinoxaline derivatives, have been synthesized and evaluated for catecholase activities under aerobic conditions. The reaction rate was found to depend on various factors, including the nature of the substituents in the quinoxaline ring. One particular compound showed high oxidation rate activity, and geometry optimizations of these compounds were carried out for better insight into their structure and reactivity (Bouanane et al., 2017).

Antimicrobial Activities

Several studies have explored the antimicrobial potential of compounds structurally related to the specified compound. For example, novel 1,3,4-oxadiazole derivatives blended with quinoline, benzofuran, and pyrazole nuclei exhibited significant in-vitro antibacterial activities against common bacterial strains like S. aureus and E. coli. The structures of these compounds were confirmed through spectral studies and elemental analysis, highlighting their relevance in antimicrobial research (Idrees et al., 2020).

Potential Biological Activities

Research into compounds with similar structures, like 2H-Pyrano[3,2-h]quinolines, revealed antibacterial and antifungal activities, especially for derivatives containing pyrazole and indoline moieties. These findings underscore the importance of such compounds in developing new antimicrobial agents (Mostafa, 2013).

Synthesis and Antibacterial Activity

A series of compounds, including 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline, were synthesized and demonstrated potential antibacterial activity. The structures of these compounds were confirmed using various analytical techniques, highlighting their potential in antibacterial research (Joshi et al., 2011).

Future Directions

The future directions for research on this compound could involve further exploration of its catalytic properties . Additionally, the development of new potentially biologically active derivatives based on this compound could be an interesting area of study .

properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-11-8-12(2)23(22-11)17(24)10-16-20-21-18(25-16)14-5-6-15-13(9-14)4-3-7-19-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLKTKNLPIWHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CC2=NN=C(O2)C3=CC4=C(C=C3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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